Difluoromethyl radical

Description

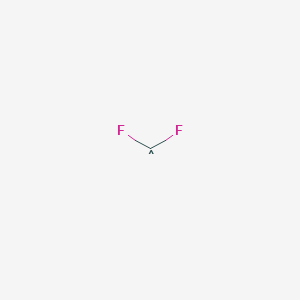

Structure

2D Structure

Properties

CAS No. |

2670-13-5 |

|---|---|

Molecular Formula |

CHF2 |

Molecular Weight |

51.015 g/mol |

InChI |

InChI=1S/CHF2/c2-1-3/h1H |

InChI Key |

JNCMHMUGTWEVOZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH](F)F |

Origin of Product |

United States |

Generation Strategies for the Difluoromethyl Radical •chf₂ in Synthetic Contexts

Chemical Precursors and Radical Source Reagents

A diverse range of precursors has been developed to generate the difluoromethyl radical under various reaction conditions. These precursors can be broadly categorized into halogenated difluoromethanes, difluoromethane (B1196922) sulfinates and sulfones, and derivatives of difluoroacetic acid.

Halogenated Difluoromethanes (e.g., BrCF₂H, ICH₂F, CF₂HI)

Halogenated difluoromethanes are among the most direct sources of the this compound. The generation of the •CHF₂ radical from these precursors typically involves the homolytic cleavage of the carbon-halogen bond. ontosight.ai

Bromodifluoromethane (B75531) (BrCF₂H): This commercially available reagent serves as an effective source of the this compound. princeton.eduscispace.com The relatively weak C-Br bond (bond dissociation energy of ~69 kcal/mol) allows for radical generation through various methods, including silyl (B83357) radical-mediated halogen abstraction. princeton.edu Nickel-catalyzed cross-coupling reactions of aryl boronic acids with bromodifluoromethane have been reported. rsc.org It is also a key reagent in metallaphotoredox-catalyzed difluoromethylation of aryl and heteroaryl halides. princeton.edu

Iododifluoromethane (ICHF₂): The C-I bond is even weaker than the C-Br bond, making iododifluoromethane a readily activated precursor for the •CHF₂ radical. rsc.org Its synthesis from bromodifluoroacetic acid has been improved, facilitating its use in larger-scale applications. lookchem.com Iron-catalyzed aromatic cross-coupling reactions of Grignard reagents with difluoroiodomethane (B73695) have been developed, where single-electron transfer from an Fe(0) ate complex to difluoroiodomethane generates the this compound. lookchem.com

Chlorodifluoromethane (B1668795) (ClCF₂H): While the C-Cl bond is stronger, chlorodifluoromethane can also serve as a difluoromethyl source, often under more forcing conditions. rsc.org Palladium-catalyzed difluoromethylation of (hetero)arylboronic acids and esters has been achieved using chlorodifluoromethane, although it is noted to be an ozone-depleting substance. rsc.org Photocatalytic radical hydrodifluoromethylation of unactivated alkenes with chlorodifluoromethane has also been reported. ccspublishing.org.cn

| Precursor | Chemical Formula | Method of •CHF₂ Generation | Key Features |

| Bromodifluoromethane | BrCF₂H | Silyl radical-mediated halogen abstraction, Ni-catalysis, Metallaphotoredox catalysis princeton.eduscispace.comrsc.org | Commercially available, weaker C-Br bond princeton.edu |

| Iododifluoromethane | ICHF₂ | Single-electron transfer from Fe(0) ate complex lookchem.com | Weaker C-I bond, improved synthesis available rsc.orglookchem.com |

| Chlorodifluoromethane | ClCF₂H | Pd-catalysis, Photocatalysis rsc.orgccspublishing.org.cn | Stronger C-Cl bond, ozone-depleting potential rsc.org |

Difluoromethane Sulfinates and Sulfones

This class of reagents has gained significant prominence in radical difluoromethylation due to their stability and versatile reactivity.

Often referred to as the Baran difluoromethylation reagent or DFMS, zinc difluoromethanesulfinate is a commercially available, air-stable, and easy-to-handle solid. semanticscholar.orgenamine.net It is a widely used source of the this compound for the C-H difluoromethylation of heteroarenes. enamine.netresearchgate.net The generation of the •CHF₂ radical from Zn(SO₂CF₂H)₂ typically occurs via single-electron oxidation. rsc.orgsemanticscholar.org This reagent has proven effective for the difluoromethylation of a variety of substrates, including thiols, enones, and α,β-unsaturated carboxylic acids, under operationally simple conditions. sigmaaldrich.com

Chlorodifluoromethanesulfonyl chloride can serve as a precursor to the this compound through single-electron reduction. rsc.org It has been utilized in copper-catalyzed atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions to produce α-chloro-β-fluoroalkylcarbonyl compounds. nih.gov

Difluoromethyl heteroaryl sulfones, such as 2-pyridylsulfonyl-difluoromethane (2-PySO₂CF₂H) and difluoromethyl benzothiazolyl sulfone, are versatile and tunable reagents for generating the •CHF₂ radical. chemrxiv.orgsioc-journal.cn These reagents are often employed in visible-light photoredox catalysis, where they are reduced to release the this compound. semanticscholar.orgmdpi.com The reactivity can be tuned by modifying the heteroaryl group. cas.cn They have been successfully used in the difluoromethylation of a range of substrates, including biphenyl (B1667301) isocyanides, olefinic amides, and various heterocycles. mdpi.comencyclopedia.pub Mechanistic studies have confirmed the formation of the •CHF₂ radical from these sulfone precursors. chemrxiv.org

| Precursor | Common Name/Abbreviation | Method of •CHF₂ Generation | Key Features |

| Zinc Difluoromethanesulfinate | DFMS, Baran's Reagent | Single-electron oxidation rsc.orgsemanticscholar.org | Commercially available, air-stable solid semanticscholar.orgenamine.net |

| Chlorodifluoromethanesulfonyl Chloride | Single-electron reduction rsc.org | Used in Cu-catalyzed ATRA reactions nih.gov | |

| Difluoromethyl Heteroaryl Sulfones | e.g., 2-PySO₂CF₂H | Visible-light photoredox catalysis (reduction) semanticscholar.orgmdpi.com | Tunable reactivity, bench-stable sioc-journal.cncas.cn |

Difluoroacetic Acid and Anhydride (B1165640) Derivatives

Difluoroacetic acid and its anhydride are attractive, low-cost, and readily available sources for the this compound. ccspublishing.org.cnresearchgate.net

Difluoroacetic Acid (CF₂HCOOH): The generation of the •CHF₂ radical from difluoroacetic acid typically requires an oxidant to facilitate decarboxylation. researchgate.net Methods have been developed using strong oxidants like K₂S₂O₈ or phenyliodine(III) diacetate (PIDA). ccspublishing.org.cnresearchgate.net More recently, visible-light-induced ligand-to-metal charge transfer (LMCT) has been utilized to activate difluoroacetic acid with an iron catalyst, avoiding the need for stoichiometric strong oxidants. nih.govfrontiersin.org

Difluoroacetic Anhydride ((CF₂HCO)₂O): This anhydride is another effective and inexpensive precursor. ccspublishing.org.cn It can be activated under various conditions to generate the •CHF₂ radical. For instance, visible-light photocatalysis in the presence of pyridine-N-oxide or N-hydroxyphthalimide (NHPI) has been used for the difluoromethylation of heterocycles and unactivated alkenes. rsc.orgmdpi.comalfa-chemistry.com Nickel-catalyzed reductive difluoromethylation of alkenes using difluoroacetic anhydride has also been reported. ccspublishing.org.cn

| Precursor | Chemical Formula | Method of •CHF₂ Generation | Key Features |

| Difluoroacetic Acid | CF₂HCOOH | Oxidative decarboxylation, Photocatalytic LMCT ccspublishing.org.cnresearchgate.netnih.gov | Low-cost, readily available ccspublishing.org.cnresearchgate.net |

| Difluoroacetic Anhydride | (CF₂HCO)₂O | Photocatalysis (with activators), Ni-catalysis rsc.orgccspublishing.org.cnmdpi.comalfa-chemistry.com | Inexpensive, versatile activation methods ccspublishing.org.cn |

Difluoromethylphosphonium Salts (e.g., iododifluoromethylphosphonium triflate, difluoromethyltriphenylphosphonium halides)

Difluoromethylphosphonium salts are readily accessible and have been established as effective precursors for the this compound. acs.org These salts, particularly difluoromethyltriphenylphosphonium halides (Br⁻, I⁻) and triflates, offer a reliable source of •CHF₂ under photoredox conditions. acs.orgrhhz.netbohrium.comacs.org

For instance, difluoromethyltriphenylphosphonium iodide can generate the this compound upon irradiation with blue light, even without an external photocatalyst or additive. rhhz.net Mechanistic studies suggest that an intramolecular single-electron transfer (SET) from the iodide anion to the phosphonium (B103445) cation leads to the formation of the •CHF₂ radical. rhhz.net This process has been successfully applied to the hydrodifluoromethylation of alkenes. rhhz.net

Similarly, difluoromethyltriphenylphosphonium bromide serves as a precursor for the •CHF₂ radical in visible light-mediated oxydifluoromethylation of styrenes and intramolecular oxy-difluoromethylation reactions to produce various CHF₂-containing heterocycles. acs.orgnih.gov The triflate salt, iododifluoromethylphosphonium triflate, has been utilized in the visible-light-promoted iododifluoromethylation of terminal alkenes, proceeding through the generation of a (phosphonio)this compound cation. organic-chemistry.org

The choice of the counter-anion (halide vs. triflate) can influence the reaction conditions and efficiency. For example, in the radical difluoromethylation of thiols, difluoromethylphosphonium triflate was found to give the highest yield of the desired difluoromethyl thioether compared to other phosphonium salts. acs.org

Table 1: Examples of Difluoromethylphosphonium Salts as •CHF₂ Precursors

| Compound Name | Application |

|---|---|

| Difluoromethyltriphenylphosphonium iodide | Hydrodifluoromethylation of alkenes rhhz.net |

| Difluoromethyltriphenylphosphonium bromide | Oxydifluoromethylation of styrenes, synthesis of CHF₂-containing heterocycles acs.orgnih.gov |

| Iododifluoromethylphosphonium triflate | Iododifluoromethylation of terminal alkenes organic-chemistry.org |

Bis(difluoroacetyl) Peroxide

Bis(difluoroacetyl) peroxide (BDFAP) is a notable precursor for the this compound, often generated in situ from difluoroacetic anhydride (DFAA) and an oxidant like hydrogen peroxide. researchgate.netresearchgate.net This method has been applied in the copper-catalyzed difluoromethylation of alkenes, including amino-, allylic-, and oxy-difluoromethylations. researchgate.netresearchgate.net The thermal decomposition of BDFAP generates difluoromethyl radicals, which then participate in the desired transformations. alfa-chemistry.com The reactivity of such fluorinated diacyl peroxides is a key factor in the success of these fluoroalkylation reactions. semanticscholar.org

The in situ generation of BDFAP from the user-friendly DFAA makes this a practical approach for introducing the difluoromethyl group. researchgate.net This strategy has been shown to be effective for the difunctionalizing fluoroalkylations of alkenes. semanticscholar.org

Specialized Difluoroalkylation Reagents (e.g., Sulfox-CF₂SO₂Ph)

Specialized reagents have been designed to offer unique reactivity profiles for the generation of difluoromethyl radicals. One such example is Sulfox-CF₂SO₂Ph, a reagent bearing both sulfoximine (B86345) and sulfone moieties. sioc.ac.cnnih.gov This compound can act as a (phenylsulfonyl)this compound source under photoredox catalysis. sioc.ac.cnnih.gov In this process, the arylsulfoximidoyl group is selectively removed, leading to the formation of the desired radical. sioc.ac.cnnih.gov This reagent demonstrates divergent reactivity; under basic conditions, it can serve as a difluorocarbene precursor. sioc.ac.cnnih.gov

The development of such specialized reagents allows for greater control over the generation and subsequent reactions of the this compound, expanding the toolkit for synthetic chemists. sioc.ac.cn

Activation Modalities for this compound Formation

The generation of the this compound from its precursors is typically initiated by specific activation modalities. Single-electron transfer (SET) processes are among the most common and powerful methods for this purpose.

Single-Electron Transfer (SET) Processes

Single-electron transfer is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. beilstein-journals.org This process can be induced thermally or photochemically and can be either oxidative or reductive, depending on whether the precursor to the this compound is oxidized or reduced. researchgate.netnih.gov

Oxidative Single-Electron Transfer

In an oxidative SET process, the precursor to the this compound donates an electron, leading to its fragmentation and the release of the •CHF₂ radical. This is often achieved using a photocatalyst that, in its excited state, acts as a single-electron oxidant. researchgate.net

For example, the generation of a this compound from difluoromethylborates can be achieved through oxidation by a photo-redox catalyst. researchgate.net Similarly, the electrochemical oxidation of certain precursors can generate radicals that initiate cyclization reactions. beilstein-journals.org The oxidative quenching of a photocatalyst can lead to the formation of a radical cation, which then drives the desired transformation. researchgate.net

Reductive Single-Electron Transfer

Reductive SET involves the transfer of an electron to the this compound precursor, which then undergoes fragmentation to release the •CHF₂ radical. This is a common pathway for generating difluoromethyl radicals from various precursors.

For instance, the photoactivation of difluoromethyltriphenylphosphonium iodide salt involves an internal SET from the iodide anion to the phosphonium cation, which can be considered a reductive process for the cation, leading to the generation of the •CHF₂ radical. rhhz.net Photocatalytic systems are frequently employed to facilitate reductive SET. An excited photocatalyst can act as a single-electron reductant, transferring an electron to a suitable precursor. researchgate.net For example, visible-light photoredox catalysis can reduce difluoromethylphosphonium salts to generate the •CHF₂ radical. acs.org

Electron donor-acceptor (EDA) complexes are also effective in promoting reductive SET. beilstein-journals.orgnih.gov In the presence of an electron donor, a precursor like bromodifluoroacetamide can form an EDA complex that, upon photoirradiation, undergoes SET to generate a difluoroacetamide radical. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Iododifluoromethylphosphonium triflate |

| Difluoromethyltriphenylphosphonium halides |

| Bis(difluoroacetyl) Peroxide |

| Sulfox-CF₂SO₂Ph |

| Difluoromethyltriphenylphosphonium iodide |

| Difluoromethyltriphenylphosphonium bromide |

| Difluoromethylphosphonium triflate |

| Difluoroacetic anhydride |

| Bromodifluoroacetamide |

Radical Abstraction Reactions

Radical abstraction reactions are a fundamental method for generating the this compound. This approach involves the use of a radical initiator to abstract an atom, typically a halogen, from a suitable precursor. One common precursor for this method is bromodifluoromethane (BrCF₂H). rsc.org The process is initiated by a radical species that cleaves the C-Br bond, which is weaker than the C-H and C-F bonds, to release the •CHF₂ radical. rsc.org This method is foundational and has inspired the development of more sophisticated techniques for this compound generation. rsc.org

Photolytic Activation (e.g., UV and Visible Light Irradiation)

Photolytic activation provides a mild and efficient pathway to the this compound from various precursors. This method utilizes ultraviolet (UV) or visible light to induce the homolytic cleavage of a bond, leading to the formation of the desired radical.

One notable example involves the use of hypervalent iodine(III) reagents that contain difluoroacetoxy ligands. nih.gov Irradiation of these reagents, such as [bis(difluoroacetoxy)iodo]benzene, with UV light leads to the efficient generation of difluoromethyl radicals. nih.govbohrium.com This method has been successfully applied to the C-H difluoromethylation of various heteroarenes under mild, catalyst-free conditions. nih.gov

Visible light photocatalysis has also emerged as a powerful tool. For instance, the this compound can be generated from N-tosyl-S-difluoromethyl-S-phenylsulfoximine using a photocatalyst like fac-[Ir(ppy)₃] under blue LED irradiation. mdpi.com Another approach involves the photocatalytic activation of pyridinium (B92312) or quinolinium complexes, which are formed from the corresponding N-oxides and difluoroacetic anhydride. rsc.org These methods highlight the versatility of photolytic activation in generating the •CHF₂ radical for a range of synthetic transformations. rsc.orgmdpi.com

| Precursor/Reagent | Activation Method | Catalyst/Conditions | Application |

| [Bis(difluoroacetoxy)iodo]benzene | UV Irradiation | None | C-H difluoromethylation of heteroarenes nih.gov |

| N-tosyl-S-difluoromethyl-S-phenylsulfoximine | Visible Light (Blue LEDs) | fac-[Ir(ppy)₃] | Difluoromethylation reactions mdpi.com |

| Pyridinium/Quinolinium complexes with difluoroacetic anhydride | Visible Light (Blue Light) | Photocatalyst | C-H difluoromethylation of heteroarenes rsc.org |

| Difluoroacetic acid and Phenyliodine(III) diacetate | Visible Light (Blue LED) | None | Hydrodifluoromethylation of alkenes osaka-u.ac.jp |

Electrochemical Generation Methods

Electrochemical methods offer a green and sustainable approach to radical generation, avoiding the need for stoichiometric chemical oxidants or reductants. The this compound can be generated through the electrochemical reduction of suitable precursors.

One such method involves the cathodic reduction of bromodifluoromethyl phenyl sulfide. beilstein-journals.org In this process, a one-electron reduction of the precursor generates the (phenylthio)this compound. beilstein-journals.org Another strategy is the electrochemical reduction of fluoroalkyl sulfones. cas.cn This represents a practical method for the hydro-fluoroalkylation of alkenes using inexpensive graphite (B72142) electrodes under transition-metal-free conditions. cas.cn These electrochemical approaches provide controlled and efficient means to access the this compound for various synthetic applications. beilstein-journals.orgcas.cn

| Precursor | Electrode | Conditions | Product |

| Bromodifluoromethyl phenyl sulfide | Cathode | Constant potential, with mediator | (Phenylthio)this compound adducts beilstein-journals.org |

| Fluoroalkyl sulfones | Graphite | Undivided cell, aqueous medium | Hydro-fluoroalkylation products cas.cn |

Decarboxylative Radical Generation Pathways

Decarboxylation of carboxylic acid derivatives provides another effective route to the this compound. This method typically involves the generation of a radical species through the loss of carbon dioxide from a suitable precursor.

A prominent example is the use of difluoroacetic acid in the presence of an activator like phenyliodine(III) diacetate under visible light irradiation. osaka-u.ac.jpbeilstein-journals.org The in situ generated phenyliodine(III) bis(difluoroacetate) undergoes photolytic activation, leading to decarboxylation and the formation of the •CHF₂ radical. osaka-u.ac.jp This has been applied to the hydrodifluoromethylation of alkenes. osaka-u.ac.jpbeilstein-journals.org

Transition metal catalysis can also be employed in decarboxylative difluoromethylation. For instance, copper or iron catalysts can facilitate the reaction of α,β-unsaturated carboxylic acids with zinc difluoromethanesulfinate, which acts as a source of the this compound via a radical process. organic-chemistry.org Furthermore, nickel-catalyzed decarboxylative difluoromethylation of alkyl carboxylic acids, often converted to more reactive forms like phthalimide (B116566) esters, allows for the enantioselective installation of the CF₂H group. nih.gov

| Precursor | Activator/Catalyst | Conditions | Application |

| Difluoroacetic acid | Phenyliodine(III) diacetate | Visible Light (Blue LED) | Hydrodifluoromethylation of alkenes osaka-u.ac.jpbeilstein-journals.org |

| α,β-Unsaturated carboxylic acids | Iron catalyst with Zinc difluoromethanesulfinate | Radical process | Synthesis of HCF₂-substituted (E)-alkenes organic-chemistry.org |

| Alkyl carboxylic acids (as phthalimide esters) | Nickel catalyst | Photoredox catalysis | Enantioselective difluoromethylation nih.gov |

Hydrogen Atom Transfer (HAT) Catalysis

Hydrogen Atom Transfer (HAT) catalysis is a powerful strategy for the generation of carbon-centered radicals by activating C-H bonds. nih.govrsc.org In the context of generating the this compound, this would involve a catalytic cycle where a generated radical abstracts a hydrogen atom from a difluoromethyl-containing precursor.

While direct, specific examples focusing solely on the generation of the •CHF₂ radical via HAT from a simple precursor like HCF₂-H are part of the broader field of radical chemistry, the general principle is well-established. nih.gov The process typically involves a photocatalyst that, upon excitation, initiates a radical chain reaction. rsc.orgrsc.org For instance, a photoexcited catalyst can generate a radical that is sufficiently reactive to abstract a hydrogen atom from a substrate, thereby propagating the radical chain. rsc.org The feasibility and efficiency of such a process for generating the this compound would depend on the bond dissociation energy of the C-H bond in the difluoromethyl precursor and the nature of the HAT catalyst. nih.goviu.edu

Fundamental Reactivity and Mechanistic Aspects of the Difluoromethyl Radical

Electronic Structure and Intrinsic Radical Stability

The stability and geometry of the difluoromethyl radical are directly influenced by the number of fluorine atoms attached to the radical center. rsc.org This substitution pattern affects the radical's planarity and the energy of its frontier molecular orbitals. rsc.orgresearchgate.net

The geometry of fluoroalkyl radicals becomes progressively more pyramidal (less planar) as the number of fluorine atoms increases. rsc.org This structural change is quantifiable by the out-of-plane (oop) bending angle. rsc.org For the methyl radical (•CH₃), the structure is planar. However, increasing fluorine substitution leads to a significant deviation from planarity. rsc.org Ab initio molecular orbital calculations have determined the optimized structure of the •CHF₂ radical to be of Cₛ point group symmetry, with an angle of 44.53° between the F-C-F plane and the C-H bond. researchgate.net Experimental modeling of hot bands in its resonance-enhanced multiphoton ionization (REMPI) spectrum suggests an inversion barrier of 2800 (±500) cm⁻¹ and an out-of-plane angle of 49° (±6°). researchgate.net

This pyramidalization is a result of the electronic effects of the fluorine atoms. rsc.org The distortion from a planar geometry reduces the extent of overlap between the fluorine lone pairs and the singly occupied molecular orbital (SOMO). rsc.org

Table 1: Comparison of Out-of-Plane Bending Angles for Fluoroalkyl Radicals

| Radical Species | Out-of-Plane (oop) Bending Angle (°) |

|---|---|

| Monofluoromethyl radical (•CH₂F) | 31.4 rsc.org |

| This compound (•CHF₂) | 49.5 rsc.org |

| Trifluoromethyl radical (•CF₃) | 55.1 rsc.org |

Data computationally calculated at the B3LYP/6-31G(d) level of theory. rsc.org

A higher energy SOMO makes the •CHF₂ radical more nucleophilic in character than the electrophilic •CF₃ radical. rsc.orgresearchgate.netsemanticscholar.org This difference in nucleophilicity leads to distinct reactivity and selectivity, particularly in reactions such as Minisci-type additions to heteroaromatic systems. rsc.orgnih.gov While the •CF₃ radical is decidedly electrophilic, the •CHF₂ radical exhibits a nucleophilic character more akin to simple alkyl radicals. researchgate.net

Radical Addition Reactions of •CHF₂

The this compound readily participates in addition reactions to various unsaturated systems, a cornerstone of its synthetic utility for installing the valuable CF₂H group. ontosight.airesearchgate.net

The addition of the •CHF₂ radical to alkenes and alkynes is a well-established method for difluoromethylation. mdpi.com These reactions can be initiated through various means, including photoredox and transition metal catalysis, from a range of this compound precursors. encyclopedia.pubrsc.org

For example, photoredox catalysis using fac-Ir(ppy)₃ can generate the •CHF₂ radical from precursors like [Ph₃PCF₂H]⁺Br⁻. encyclopedia.pub This radical then adds to alkenes, such as trimethylsilyloxy-substituted alkenes, to initiate transformations that yield difluoromethyl ketones. encyclopedia.pub Similarly, palladium(0) catalysts can trigger the formation of a this compound from sources like PhSO₂CF₂I, which subsequently adds to activated alkenes like N-arylacrylamides as the initial step in a cascade cyclization. rsc.orgrsc.org

The addition to alkynes has also been developed as a powerful synthetic tool. acs.orgnih.gov Photoinduced reactions using [bis(difluoroacetoxy)iodo]benzene as a radical source enable the difluoromethylarylation of alkynes, proceeding through the initial addition of the •CHF₂ radical to the C-C triple bond. acs.orgnih.gov Electrochemical methods have also been employed, where a CF₂H radical generated via oxidation of CF₂HSO₂NHNHBoc adds to an alkyne, initiating a tandem cyclization to form complex heterocyclic structures. acs.org

Table 2: Examples of Intermolecular Radical Addition of •CHF₂

| Unsaturated System | Radical Source | Catalyst/Initiator | Reaction Type |

|---|---|---|---|

| Alkenes (N-arylacrylamides) | PhSO₂CF₂I | Pd(0) | Aryldifluoromethylation rsc.orgrsc.org |

| Alkenes (Trimethylsilyloxy-substituted) | [Ph₃PCF₂H]⁺Br⁻ | fac-Ir(ppy)₃ / Visible Light | Photoredox Addition encyclopedia.pub |

| Alkynes | [Bis(difluoroacetoxy)iodo]benzene | Photoinduced | Difluoromethylarylation acs.orgnih.gov |

| Alkynes | CF₂HSO₂NHNHBoc | Electrochemical Oxidation | Difluoromethylarylation acs.org |

The this compound can participate in cascade reactions where, following its generation and initial intermolecular addition, an intramolecular addition or cyclization occurs. rsc.orgbeilstein-journals.org These reactions are highly valuable for constructing complex cyclic and polycyclic molecules containing a difluoromethyl group. acs.org

A common strategy involves the addition of the •CHF₂ radical to an activated alkene within a larger molecule, creating a new carbon-centered radical intermediate. rsc.orgbeilstein-journals.org This new radical can then be trapped by an intramolecular aryl group or another unsaturated moiety, leading to ring formation. rsc.org For instance, in the Pd(0)-catalyzed reaction of N-arylacrylamides, the addition of the •CHF₂ radical to the acrylamide (B121943) double bond forms a radical intermediate which is then trapped by the appended aniline (B41778) ring to construct difluoromethylated oxindoles. rsc.org Similarly, visible-light-induced processes can generate a •CHF₂ radical that adds to a terminal alkene; the resulting radical intermediate then undergoes an intramolecular cyclization onto a tethered imidazole (B134444) ring system to form CF₂H-substituted polycyclic imidazoles. acs.org

The direct C-H difluoromethylation of heteroaromatics via a Minisci-type reaction is an attractive and step-economical strategy. rsc.orgresearchgate.net However, the reactivity of the •CHF₂ radical presents unique challenges compared to the classical Minisci reaction which often employs more electrophilic radicals. nih.govnih.gov

Given the nucleophilic nature of the •CHF₂ radical, it reacts preferentially with electron-deficient heteroaromatics. rsc.orgnih.gov Even so, its electrophilicity is lower than that of the •CF₃ radical, which can make reactions sluggish. nih.gov To overcome this, difluoromethylating reagents are often designed with a removable electron-withdrawing auxiliary group to enhance the electrophilicity of the attacking radical species. nih.gov Another approach involves the protonation of the heteroaromatic substrate, making it more electron-deficient and thus a better acceptor for the nucleophilic •CHF₂ radical. nih.gov For example, the difluoromethylation of pyridines at the para-position can be achieved by first forming a pyridinium (B92312) salt, which then readily reacts with the •CHF₂ radical generated from the homolysis of bis(difluoroacetyl) peroxide. nih.gov These methods have enabled the selective C-H difluoromethylation of a wide range of heterocycles that are important motifs in medicinal chemistry. rsc.org

Radical Cross-Coupling Pathways

The this compound (•CHF₂) displays notable reactivity in radical cross-coupling reactions, enabling the formation of C-CF₂H bonds. These reactions often proceed via a radical-radical cross-coupling mechanism, particularly under visible-light photoredox catalysis. rsc.org A prime example is the direct difluoromethylation of C(sp³)–H bonds in 1,4-dihydroquinoxalin-2-ones, which occurs under transition-metal-free conditions using an organic photocatalyst. rsc.org Mechanistic studies confirm that the reaction involves the coupling of a this compound with a C(sp³) radical. rsc.org

In the realm of transition-metal catalysis, nickel-catalyzed cross-coupling reactions have been developed for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF₂H). thieme-connect.de The proposed mechanism involves the oxidative addition of the aryl halide to a nickel(0) species, followed by a radical pathway that includes a this compound. thieme-connect.de Similarly, nickel catalysis has been employed for the difluoromethylation of aryl bromides using 2-pyridylsulfonyl-difluoromethane (2-PySO₂CF₂H) as the •CHF₂ source. chemrxiv.org Mechanistic investigations suggest that the reaction proceeds via a cross-electrophile coupling where both the aryl bromide and the sulfone are activated reductively, leading to the formation of a this compound that couples with an arylnickel intermediate. chemrxiv.org The coordination of the pyridyl nitrogen is considered crucial for the reactivity. chemrxiv.org

Copper-mediated cross-coupling reactions have also been explored. For instance, the difluoromethylation of aryl iodides can be achieved using various copper-based systems. rsc.org Some proposed mechanisms involve the formation of a Cu(III) intermediate followed by reductive elimination, while others suggest a radical pathway involving single-electron transfer (SET) to generate an aryl radical that then couples with the difluoromethyl group. rsc.org

The following table summarizes representative examples of radical cross-coupling pathways involving the this compound.

| Catalyst System | •CHF₂ Source | Substrate | Key Mechanistic Feature |

| Organic Photocatalyst | Not specified | 1,4-dihydroquinoxalin-2-ones | Radical-radical cross-coupling |

| Nickel | ClCF₂H | (Hetero)aryl chlorides | Oxidative addition followed by a radical pathway |

| Nickel/ZnBr₂ | 2-PySO₂CF₂H | Aryl bromides | Cross-electrophile coupling involving a this compound |

| Copper | TMSCF₂H | Aryl diazonium salts | SET-generated aryl radical coupling with •CHF₂ |

Intramolecular Radical Cyclization Processes

Intramolecular radical cyclization initiated by the this compound is a powerful strategy for constructing complex cyclic and polycyclic molecules. nih.govbeilstein-journals.org These reactions typically involve the addition of the •CHF₂ radical to an unsaturated bond within the same molecule, followed by a cyclization event. beilstein-journals.orgresearchgate.net

Visible-light-induced methods have proven particularly effective in this area. For example, the radical cascade difluoromethylation/cyclization of unactivated alkenes in imidazoles has been achieved using difluoromethyltriphenylphosphonium bromide as the •CHF₂ precursor. nih.govacs.orgnih.gov The proposed mechanism involves the generation of the this compound under visible light, which then adds to the alkene. beilstein-journals.org The resulting alkyl radical undergoes intramolecular cyclization with an aromatic ring to form polycyclic structures. beilstein-journals.org A similar strategy has been applied to the synthesis of difluoromethylated and aryldifluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org

The synthesis of various heterocyclic structures, such as CF₂H-containing oxindoles from N-arylacrylamides, also proceeds through a difluoromethylation/cyclization cascade process. researchgate.net In these reactions, the this compound adds to the acrylamide double bond, and the resulting intermediate undergoes intramolecular cyclization. beilstein-journals.org

Copper catalysis has also been utilized in cascade radical cyclizations. For instance, the reaction of ester 3-arylpropiolates with α,α-difluoroarylacetic acids as the difluoromethyl source, promoted by copper, leads to the formation of 3-difluoroarylmethylated coumarins. rsc.org The proposed mechanism involves a radical-triggered domino process of decarboxylative aryldifluoromethylation, 5-exo cyclization, and ester migration. rsc.org

The table below provides examples of intramolecular radical cyclization processes involving the this compound.

| Reaction Type | •CHF₂ Source | Substrate | Product |

| Visible-light-induced radical cyclization | Difluoromethyltriphenylphosphonium bromide | Unactivated alkenes in imidazoles | CF₂H-substituted polycyclic imidazoles |

| Visible-light photoredox-catalyzed cyclization | S-(difluoromethyl)sulfonium salt | N-arylacrylamides | CF₂H-containing oxindoles |

| Copper-catalyzed cascade radical cyclization | α,α-difluoroarylacetic acids | Ester 3-arylpropiolates | 3-difluoroarylmethylated coumarins |

| Intramolecular radical cyclization | Allyl O-(trimethylsilyl)-α-bromo-α,α-difluoroacetal | Allyl O-(trimethylsilyl)-α-bromo-α,α-difluoroacetal | α,α-difluoro-γ-lactones |

Cascade and Tandem Radical Reactions

Cascade and tandem reactions initiated by the this compound provide efficient pathways to construct complex molecular architectures in a single operation. researchgate.net These processes involve a sequence of reactions, often including radical addition, cyclization, and other transformations, triggered by the initial formation of the •CHF₂ radical. nih.govacs.org

A notable example is the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles bearing unactivated alkenes. nih.govnih.gov This method uses the stable difluoromethyltriphenylphosphonium bromide as the radical precursor to synthesize CF₂H-substituted polycyclic imidazoles. nih.govacs.orgacs.org The reaction proceeds through the formation of Csp³–CF₂H and C–C bonds under mild conditions without the need for additives. nih.govacs.org Mechanistic studies confirm that a this compound pathway is crucial for this transformation. nih.govnih.gov

Multicomponent cascade reactions (MCRs) involving a transient aromatic this compound have also been developed. acs.orgchemrxiv.org For instance, a photocatalytic approach combining trifluoromethylarenes, dienes, and various nucleophiles enables a modular defluorinative MCR. acs.orgnih.gov This process, facilitated by photoexcited palladium catalysis, generates diverse aromatic difluoromethyl compounds. acs.orgnih.gov

An elegant tandem reaction has been described for the conversion of N-allyl amides into CF₂H-β-amino alcohols under visible light irradiation with an iridium complex. nih.gov Mechanistic studies suggest a sequence involving this compound addition, carbocation trapping, and rearrangement. nih.gov

The following table presents examples of cascade and tandem radical reactions involving the this compound.

| Reaction Type | •CHF₂ Source | Substrates | Product |

| Radical Cascade Difluoromethylation/Cyclization | Difluoromethyltriphenylphosphonium bromide | Imidazoles with unactivated alkenes | CF₂H-substituted polycyclic imidazoles |

| Defluorinative Multicomponent Cascade Reaction | Trifluoromethylarenes | Dienes, N-/C-based nucleophiles | Aromatic difluoromethyl compounds |

| Tandem Radical Addition/Rearrangement | Not specified | N-allyl amides | CF₂H-β-amino alcohols |

| Silver-Promoted Radical Cascade | α,α-difluoroarylacetic acids | 2-Allyloxybenzaldehydes | 3-Aryldifluoromethyl-containing chroman-4-one derivatives |

Atom Transfer and Group Transfer Reactions Mediated by •CHF₂

The this compound can participate in atom and group transfer reactions, although this aspect of its reactivity is less documented than its addition and coupling reactions. One of the key processes is hydrogen-atom transfer (HAT). In some radical hydrodifluoromethylation reactions, after the initial addition of the •CHF₂ radical to an unsaturated C-C bond, the resulting carbon-centered radical can abstract a hydrogen atom from a suitable donor to yield the final product. researchgate.net This pathway is particularly relevant when the intermediate radical is difficult to reduce further. researchgate.net

Halogen-atom transfer is another potential pathway. While not extensively detailed for the •CHF₂ radical itself mediating the transfer, the generation of the radical often involves precursors where a halogen atom is abstracted. For instance, the formation of •CHF₂ can occur from bromodifluoromethyl derivatives. beilstein-journals.org

Group transfer reactions involving the this compound are integral to certain synthetic methodologies. For example, in copper-catalyzed carbo-difluoromethylation of alkenes, a proposed mechanism involves a relayed radical reacting with a [Cu(II)-CF₂H] species to form the difluoromethylated product, which can be viewed as a group transfer process. researchgate.net

The table below summarizes key aspects of atom and group transfer reactions related to the this compound.

| Reaction Type | Mediating Species | Substrate | Key Process |

| Hydrogen-Atom Transfer | Carbon-centered radical (post-•CHF₂ addition) | Unsaturated C-C bonds | Hydrogen abstraction from a donor |

| Group Transfer | [Cu(II)-CF₂H] | Alkene-derived radical | Transfer of the CF₂H group to the radical |

Electron Transfer Pathways in this compound Chemistry

Electron transfer processes are fundamental to the generation and subsequent reactions of the this compound. numberanalytics.com Single-electron transfer (SET) is a common mechanism for generating the •CHF₂ radical from various precursors. rsc.orgnumberanalytics.com

Generation via SET:

Oxidative SET: Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can undergo single-electron oxidation to generate the •CHF₂ radical. rsc.org

Reductive SET: Precursors such as chlorodifluoromethanesulfonyl chloride (ClSO₂CF₂H) can be reduced via SET to form the this compound. rsc.org Similarly, difluoromethyl heteroaryl-sulfones are reduced by a photoexcited catalyst to generate •CF₂H radicals. mdpi.com The reduction potential of the precursor is a key factor; for example, the reduction potential of a specific sulfoximine-derived reagent was measured at -0.939 V. sioc.ac.cn

Reactions involving SET:

Once formed, the this compound can engage in reactions that involve further electron transfer steps. In visible-light photoredox catalysis, the photocatalyst, after being excited, can initiate an SET process with a this compound precursor. mdpi.com For example, an excited Ir(III) photocatalyst can transfer an electron to a bromodifluoroacetamide reagent to generate the this compound. mdpi.com

In some cascade reactions, after the initial radical addition and cyclization, the resulting radical intermediate can be oxidized via SET by the photocatalyst in a higher oxidation state (e.g., Ir(IV)), leading to a cationic intermediate that proceeds to the final product. beilstein-journals.orgmdpi.com This regenerates the photocatalyst in its ground state. mdpi.com

The following table outlines key electron transfer pathways in this compound chemistry.

| Process | Electron Transfer Type | Precursor/Intermediate | Key Outcome |

| Radical Generation | Oxidative SET | Zn(SO₂CF₂H)₂ | Formation of •CHF₂ |

| Radical Generation | Reductive SET | ClSO₂CF₂H, Difluoromethyl heteroaryl-sulfones | Formation of •CHF₂ |

| Reaction Cascade | Oxidative SET from intermediate | Cyclized radical intermediate | Formation of a cationic intermediate |

| Photocatalysis | Reductive SET to precursor | Bromodifluoroacetamide | Generation of •CHF₂ and oxidized photocatalyst |

Advanced Synthetic Methodologies Utilizing Difluoromethyl Radical Intermediates

C-H Difluoromethylation Strategies

Direct C-H difluoromethylation represents an ideal and efficient approach for synthesizing difluoromethylated compounds. nih.gov This strategy avoids the need for pre-functionalized substrates, thereby improving atom economy and simplifying synthetic routes.

The direct functionalization of C(sp²)–H bonds in arenes and heteroarenes is a highly sought-after transformation. acs.org Visible-light photoredox catalysis has emerged as a powerful tool for this purpose, enabling the difluoromethylation of electron-rich heterocycles under mild conditions. For instance, a method utilizing visible light has been developed for the C–H difluoromethylation of N-, O-, and S-containing heteroarenes, which is believed to proceed through an electrophilic radical pathway. acs.orgnih.govfigshare.com

Another approach involves the photolysis of hypervalent iodine(III) reagents containing difluoroacetoxy ligands. These reagents generate difluoromethyl radicals upon irradiation with visible light (e.g., λ = 400 nm) without the need for additional catalysts, allowing for the direct C–H difluoromethylation of various heteroarenes. acs.orgacs.org This method has been successfully applied to bioactive molecules like xanthine (B1682287) and uracil (B121893) derivatives. nih.gov

Recent advancements have also seen the development of dual-active-centered covalent organic frameworks (COFs) as photocatalysts. These materials can enhance photocatalytic activity for the direct C–H difluoromethylation of heterocyles by promoting efficient charge separation. nih.govacs.orgnih.gov

| Substrate Class | Reagent/Catalyst System | Conditions | Key Features |

| Electron-Rich Heteroarenes | Visible Light / Photoredox Catalyst | Mild, ambient temperature | Proceeds via an electrophilic radical pathway. acs.orgnih.govfigshare.com |

| Heteroarenes | [Bis(difluoroacetoxy)iodo]benzene | Visible light (400 nm) | Catalyst-free generation of •CF2H radicals. acs.orgacs.org |

| Heteroarenes | NaSO2CF2H / Dual-Active-Center COF | Visible light, room temp. | High yields and functional group tolerance. nih.govacs.orgnih.gov |

The functionalization of typically inert C(sp³)–H bonds is a significant challenge in organic synthesis. A notable strategy to achieve direct C(sp³)–H difluoromethylation involves a radical-radical cross-coupling approach. This transformation can be accomplished using transition-metal-free photoredox catalysis. For example, an organic photocatalyst can facilitate the direct difluoromethylation of C(sp³)–H bonds in compounds like 1,4-dihydroquinoxalin-2-ones under mild conditions. rsc.org Mechanistic studies suggest that this process involves the coupling of a difluoromethyl radical with a C(sp³) radical. rsc.org

Controlling the regioselectivity of C-H functionalization on aromatic rings is crucial for the synthesis of specific isomers. Several strategies have been developed to achieve meta- or para-selective difluoromethylation.

For meta-selective C-H difluoromethylation, ruthenium catalysis has proven effective. One method employs a ruthenium(II) catalyst with a directing group strategy to functionalize 2-phenylpyridines, 2-phenylpyrimidines, and 1-phenylpyrazoles. nih.gov Another approach utilizes a ruthenium catalyst with 1,3-dione as a ligand for the meta-difluoromethylation of arene phosphines. rsc.org

Para-selective C-H difluoromethylation has been achieved using different catalytic systems. A palladium-catalyzed method has been developed for the para-selective difluoromethylation of electron-deficient aromatic carbonyls, such as aromatic ketones and benzoates. rsc.org Additionally, an iron-porphyrin complex, [Fe(TPP)Cl], has been shown to catalyze the para-selective C-H difluoromethylation of arenes using ethyl bromodifluoroacetate as the difluoromethyl source, a shift from the meta-selectivity typically observed with other catalysts. acs.org The steric influence of the porphyrin ligand is thought to be responsible for this para-selectivity. acs.org

Furthermore, a site-switchable method for the meta- or para-C-H difluoromethylation of pyridines has been developed. This approach uses oxazino pyridine (B92270) intermediates, which undergo radical meta-C-H difluoromethylation. The selectivity can be switched to the para position by treating the intermediates with acid, which transforms them into pyridinium (B92312) salts that then undergo a highly regioselective Minisci-type alkylation. nih.gov

| Selectivity | Substrate Type | Catalyst System | Directing Group/Ligand |

| meta | Arenes with N-directing groups | Ruthenium(II)/Palladium(0) | Pyridyl, Pyrimidyl, Pyrazolyl nih.gov |

| meta | Arene Phosphines | Ruthenium | 1,3-dione rsc.org |

| para | Aromatic Carbonyls | Palladium | None (substrate-controlled) rsc.org |

| para | Arenes | Iron(tetraporphyrinato) chloride | Porphyrin ligand acs.org |

| meta/para switchable | Pyridines | None (reagent-controlled) | Oxazino intermediate nih.gov |

Catalytic Approaches in this compound Chemistry

Catalysis, particularly photoredox catalysis, has become a cornerstone in the generation and utilization of difluoromethyl radicals, offering mild and efficient reaction pathways. researchgate.net

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions. mdpi.com This approach has been widely applied to difluoromethylation reactions, allowing for the synthesis of a variety of CF2H-containing molecules. rsc.org The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with a suitable this compound precursor to generate the reactive •CF2H radical. acs.org

Transition metal complexes, particularly those of iridium and ruthenium, are highly effective photocatalysts due to their favorable photophysical and electrochemical properties.

Iridium Complexes: Iridium(III) polypyridyl complexes, such as fac-[Ir(ppy)3] (tris(2-phenylpyridine)iridium(III)), are frequently used in photoredox-catalyzed difluoromethylation. mdpi.commdpi.com Upon visible light irradiation, the excited state of the iridium catalyst can be oxidatively or reductively quenched to initiate the radical process. For example, fac-[Ir(ppy)3] has been used to catalyze the C–H 18F-difluoromethylation of N-heteroaromatics and the difluoromethylation of β,γ-unsaturated oximes. mdpi.commdpi.com

Ruthenium Complexes: Ruthenium(II) polypyridyl complexes, like [Ru(bpy)3]2+ (tris(2,2'-bipyridine)ruthenium(II)), are also common photocatalysts. fluorochem.co.uk As mentioned earlier, ruthenium catalysts have been instrumental in developing regioselective C-H difluoromethylation strategies, particularly for achieving meta-selectivity. nih.gov

Copper Complexes: Copper catalysis is also significant in difluoromethylation chemistry, often involving the formation of a copper-difluoromethyl species. nih.govnih.gov Copper(I) catalysts can react with difluoromethyl zinc reagents to form a reactive [Cu(I)-CF2H] species. researchgate.netacs.org This intermediate can then participate in cross-coupling reactions. For instance, copper-catalyzed difluoromethylation of aryl iodides with a (difluoromethyl)zinc reagent proceeds efficiently without the need for additional ligands. researchgate.netacs.org In some cases, aryl radicals generated via copper catalysis can initiate the cleavage of C-I bonds in alkyl iodides, with the resulting alkyl radical entering a copper catalytic cycle to couple with a difluoromethyl zinc reagent. nih.gov

| Metal Catalyst | Typical Complex | Role in Difluoromethylation | Example Application |

| Iridium (Ir) | fac-[Ir(ppy)3] | Photoredox catalyst for •CF2H generation | C-H functionalization of heteroarenes. mdpi.commdpi.com |

| Ruthenium (Ru) | [Ru(bpy)3]2+ | Photoredox and directing-group catalysis | meta-Selective C-H difluoromethylation. nih.govmdpi.com |

| Copper (Cu) | Cu(I) salts | Formation of active [Cu-CF2H] species | Cross-coupling with aryl/alkyl halides. researchgate.netacs.orgnih.gov |

Photoredox Catalysis[18],[2],[27],[28],[23],[19],[7],[12],[24],

Organic Photoredox Catalysts

Organic photoredox catalysis has provided a sustainable and metal-free avenue for the generation of difluoromethyl radicals. researchgate.net Catalysts such as eosin (B541160) Y, rose bengal, and 4CzIPN have been effectively employed to sensitize the formation of the •CF2H radical from suitable precursors upon visible light irradiation. researchgate.netresearchgate.net These methods are advantageous due to the low cost and ready availability of the organic dyes. A notable application is the direct C–H difluoromethylation of heterocycles, where an organic photocatalyst in the presence of a green oxidant like O2 can efficiently generate the this compound from sodium difluoromethanesulfinate (CF2HSO2Na). researchgate.net This approach obviates the need for pre-functionalization of the substrate. researchgate.net

For instance, perylene (B46583) has demonstrated high catalytic activity for the amino-difluoromethylation of aromatic alkenes, yielding the desired products in nearly quantitative yields when irradiated with visible light. researchgate.net The choice of the organic photocatalyst can be crucial for the success of the reaction, with their redox potentials being a key factor in the activation of the this compound precursor. researchgate.net

Table 1: Examples of Organic Photoredox Catalysts in Difluoromethylation

| Catalyst | Difluoromethyl Source | Substrate Type | Product Type | Yield (%) | Ref |

| Rose Bengal | CF2HSO2Na | Heterocycles | C-H Difluoromethylated Heterocycles | Moderate to Excellent | researchgate.net |

| Perylene | S-difluoromethyl-S-di(p-xylyl)sulfonium tetrafluoroborate | Aromatic Alkenes | Amino-difluoromethylated compounds | ~100 | researchgate.net |

| 4CzIPN | Difluoroacetic acid | Alkenes | Hydrodifluoromethylated compounds | Good | nih.gov |

Visible Light-Mediated Processes

Visible light-mediated processes, often in conjunction with photoredox catalysts, represent a significant advancement in difluoromethylation chemistry. nih.gov These methods are prized for their mild reaction conditions and operational simplicity. nih.govrsc.org A wide array of this compound precursors have been developed for these transformations, including difluoromethyltriphenylphosphonium bromide, zinc difluoromethanesulfinate (Zn(SO2CF2H)2), and various sulfonium (B1226848) salts. nih.gov

One prominent application is the C–H difluoromethylation of electron-rich heteroarenes, which proceeds through an electrophilic radical-type pathway under visible-light photoredox catalysis. nih.govfigshare.com This method has been successfully applied to a variety of N-, O-, and S-containing heterocycles. nih.gov Furthermore, visible light has enabled radical cascade reactions, such as the difluoromethylation/cyclization of unactivated alkenes to synthesize CF2H-substituted polycyclic imidazoles and quinazolinones. nih.govrsc.orgacs.org In these reactions, the this compound adds to the alkene, initiating a cyclization cascade to form complex heterocyclic structures in a single step. nih.gov

The choice of photocatalyst, such as fac-[Ir(ppy)3], is often critical for the efficiency of these transformations. nih.govmdpi.com Mechanistic studies, including radical trapping experiments, have confirmed the involvement of this compound intermediates in these visible light-induced reactions. nih.govmdpi.com

Table 2: Substrate Scope in Visible Light-Mediated Difluoromethylation of N-alkenoxyl 2-aryl benzimidazoles

| Substrate | Product Yield (%) | Ref |

| N-alkenoxyl 2-phenyl benzimidazole (B57391) | Moderate | nih.gov |

| N-alkenoxyl 2-(4-methoxyphenyl) benzimidazole | Moderate | nih.gov |

| N-alkenoxyl 2-(4-chlorophenyl) benzimidazole | Moderate | nih.gov |

| N-alkenoxyl substrate with single imidazole (B134444) ring | 72-90 | nih.gov |

Transition Metal-Catalyzed Thermal Difluoromethylation

Transition metal catalysis provides a powerful platform for the formation of C–CF2H bonds, particularly in cross-coupling reactions. beilstein-journals.orgnih.gov Palladium, nickel, and copper catalysts are commonly employed to couple aryl halides or their equivalents with a difluoromethyl source. beilstein-journals.orgsemanticscholar.org One of the challenges in this area has been the thermal instability of some difluoromethylmetal intermediates, such as CuCF2H. beilstein-journals.org

To circumvent this, two-step protocols have been developed. For instance, a palladium-catalyzed process can be used for the difluoromethylation of aryl (pseudo)halides where difluoroiodomethane (B73695) (DFIM) is generated in situ from bromodifluoroacetic acid and sodium iodide. nih.gov Another approach involves the copper-catalyzed difluoromethylation of aryl iodides with α-silyldifluoroacetates, which, after hydrolysis and decarboxylation, yield the desired difluoromethyl arenes. beilstein-journals.org The use of highly hindered phosphine (B1218219) ligands, such as BrettPhos, can be crucial in palladium-catalyzed systems to facilitate the reductive elimination step and improve reaction efficiency. beilstein-journals.org

Table 3: Transition Metal-Catalyzed Difluoromethylation of Aryl Halides

| Catalyst System | Aryl Halide | Difluoromethyl Source | Yield (%) | Ref |

| Pd(OAc)2 / BrettPhos | Aryl Chloride | TESCF3 / KF | Good | beilstein-journals.org |

| CuI | Aryl Iodide | α-silyldifluoroacetate | Moderate to Good | beilstein-journals.org |

| Ni catalyst | Aryl Bromide | (Difluoromethyl)zinc reagent | Not specified | semanticscholar.org |

Metal-Free Difluoromethylation Protocols

The development of metal-free difluoromethylation methods is highly desirable to avoid potential metal contamination in the final products, which is particularly important in the synthesis of pharmaceuticals. These protocols often rely on the generation of the this compound under thermal or photochemical conditions without the aid of a metal catalyst.

For example, a metal-free, visible-light-mediated aromatic difluoromethylthiolation has been developed using PhSO2SCF2H as the reagent, which converts a broad range of arenes and heteroarenes to difluoromethylthioethers at room temperature. beilstein-journals.org Another strategy involves the use of inexpensive iron salts, such as iron(II) sulfate (B86663) or iron(III) nitrate, in combination with a hydrogen atom transfer (HAT) reagent to facilitate the hydrodifluoromethylation of alkenes with difluoroacetic acid under visible light irradiation. nih.gov Although iron is a metal, these methods are often considered "metal-free" in the context of avoiding precious or toxic transition metals.

Electrochemical Difluoromethylation Methodologies

Electrochemistry offers a sustainable and powerful alternative for generating difluoromethyl radicals under mild conditions, using electrons as the reagent. acs.orgnih.gov This approach allows for controlled redox conditions and can often avoid the use of stoichiometric chemical oxidants or reductants. researchgate.net

The electrochemical difluoromethylation of electron-rich olefins, such as enamides and styrene (B11656) derivatives, has been successfully demonstrated. acs.orgnih.gov In a typical setup, an undivided cell is used, and the this compound is generated from a precursor like sodium difluoromethanesulfinate (HCF2SO2Na). acs.org The electrogenerated radical then adds to the olefin to form a variety of difluoromethylated building blocks in good to excellent yields. acs.org This method is tolerant of a wide range of functional groups, including thioethers, halides, and trifluoromethyl groups. acs.org

Furthermore, electrochemical methods have been applied to radical cascade reactions, such as the difluoromethylation and cyclization of unactivated alkenes within benzimidazole molecules. researchgate.net The reaction conditions, including the choice of electrode material (e.g., carbon felt cathode, zinc anode) and electrolyte (e.g., LiClO4), are crucial for optimizing the reaction yield and selectivity. nih.gov

Table 4: Substrate Scope of Electrochemical Difluoromethylation of Enamides

| Substrate (α-aryl enamide with substituent) | Product Yield (%) | Ref |

| Naphthyl | Good | acs.org |

| Methoxy | Good | acs.org |

| Thioether | High | acs.org |

| Iodine | High | acs.org |

| Bromine | High | acs.org |

| Chlorine | High | acs.org |

| Fluorine | High | acs.org |

| Trifluoromethyl | 71 | acs.org |

Carbo-difluoromethylation Reactions of Alkenes

Carbo-difluoromethylation of alkenes is a powerful strategy that allows for the simultaneous formation of a C–CF2H bond and a new C–C bond across a double bond. researchgate.net This transformation provides a modular approach to complex alkyl-difluoromethanes. researchgate.net

Copper-catalyzed radical relay approaches have been developed for the carbo-difluoromethylation of alkenes, where a carbon-centered radical is generated and adds to the alkene, followed by trapping of the resulting radical with a copper-difluoromethyl species. researchgate.net This method can introduce both the difluoromethyl group and another alkyl or aryl group with regioselectivity that is often opposite to that of traditional this compound additions. researchgate.net Silver-mediated oxidative difluoromethylation of styrenes using TMSCF2H has also been reported, providing access to CF2H-alkenes. researchgate.net

Hydrodifluoromethylation Reactions

Hydrodifluoromethylation involves the net addition of a hydrogen atom and a difluoromethyl group across an unsaturated bond, such as an alkene or alkyne. This reaction provides a direct route to difluoromethylated alkanes and alkenes.

Recent advances have focused on photocatalytic and electrochemical methods. For instance, a photocatalytic hydrodifluoromethylation of alkenes has been developed using difluoroacetic acid as the difluoromethyl source in the presence of an iron catalyst and a thiol as a hydrogen atom transfer agent under visible light. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules, including derivatives of probenecid, naproxen, and borneol. nih.gov

Electrochemical approaches have also proven effective for the hydrodifluoromethylation of unsaturated C-C bonds. nih.gov An electroreductively triggered two-pronged approach allows for the hydrodifluoromethylation of both activated and unactivated alkenes. nih.gov Notably, this electrochemical method can also achieve the geminal (bis)difluoromethylation of alkynes in a single step. nih.gov Additionally, the hydrodifluoromethylation of electron-deficient alkenes can be achieved using fluoroiodomethane (B1339756) and a silane (B1218182) reagent under blue light irradiation. nih.gov

Oxy- and Amino-difluoromethylation

The simultaneous introduction of a difluoromethyl group and an oxygen or nitrogen-containing functionality across a double bond, known as oxy- and amino-difluoromethylation, has emerged as a powerful strategy for synthesizing complex fluorinated molecules. These reactions, often proceeding through a this compound intermediate, provide efficient access to valuable building blocks for pharmaceuticals and agrochemicals. researchgate.net

Visible-light photoredox catalysis has been instrumental in advancing these transformations. For instance, the oxydifluoromethylation of olefinic amides using difluoromethyl sulfones can be achieved under mild conditions, yielding a variety of CF₂H-containing benzoxazines and oxazolines. rsc.org Another approach utilizes a visible light-mediated intramolecular oxy-difluoromethylation under continuous flow conditions. This method provides access to a range of CHF₂-containing heterocycles like lactones, tetrahydrofurans, and pyrrolidines from readily available starting materials. nih.gov The reaction, which uses difluoromethyltriphenylphosphonium bromide as a CHF₂ radical precursor, is scalable and demonstrates excellent regio- and stereoselectivities. nih.gov

The mechanism of a visible-light-mediated intramolecular oxy-difluoromethylation typically involves the generation of a this compound, which then adds to the alkene. The resulting radical intermediate is oxidized to a carbocation, followed by intramolecular cyclization with the tethered oxygen or nitrogen nucleophile to form the heterocyclic product. nih.gov

Similarly, amino-difluoromethylation has been developed. A notable example is the tandem reaction of N-allyl amides with an S-(difluoromethyl)sulfonium salt under visible light irradiation. acs.org This process, facilitated by an iridium complex as a photosensitizer, leads to the formation of difluoromethylated β-amino alcohols in good to excellent yields. acs.org Mechanistic studies suggest the reaction proceeds via a sequence of this compound addition, carbocation trapping, and rearrangement. acs.org

| Table 1: Examples of Oxy- and Amino-difluoromethylation Reactions | ||||

|---|---|---|---|---|

| Reaction Type | Substrate | CF₂H Source | Key Conditions | Product Type |

| Intramolecular Oxy-difluoromethylation | Alkenes with pendent alcohol/acid | Difluoromethyltriphenylphosphonium bromide | Visible light, photoflow reactor | CHF₂-containing lactones, tetrahydrofurans |

| Intermolecular Oxydifluoromethylation | Olefinic amides | Difluoromethyl sulfones | Visible light | CF₂H-containing benzoxazines, oxazolines |

| Radical Amino-difluoromethylation | N-allyl amides | S-(difluoromethyl)sulfonium salt | Visible light, Ir photocatalyst | Difluoromethylated β-amino alcohols |

Sulfo- and Iodo-difluoromethylation

Concurrent installation of a difluoromethyl group and a sulfonyl group or an iodine atom represents a direct and efficient route to versatile difluoromethylated building blocks. These products can undergo further synthetic manipulations, making these methodologies highly valuable.

Sulfo-difluoromethylation has been achieved through radical pathways. A key development is the use of iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) as a precursor for the (phenylsulfonyl)this compound (PhSO₂CF₂•). cas.cn Initiated by Et₃B/air, this radical readily adds to terminal alkenes. This method has been successfully applied to the one-pot regioselective synthesis of PhSO₂CF₂-substituted alkanes and the regio- and stereoselective preparation of PhSO₂CF₂-substituted alkenes. cas.cn More recently, a reagent bearing both sulfoximine (B86345) and sulfone moieties, Sulfox-CF₂SO₂Ph, has been developed to act as a (phenylsulfonyl)this compound source under photoredox catalysis. sioc.ac.cn

Iodo-difluoromethylation of alkenes is another well-established transformation. A visible-light-promoted method utilizes an iododifluoromethylphosphonium triflate salt and an organic photocatalyst like peri-xanthenoxanthene (PXX). organic-chemistry.orgacs.org This reaction proceeds through the generation of a (phosphonio)this compound cation, which attacks the alkene double bond. The resulting intermediate is then quenched by an iodine atom. organic-chemistry.orgacs.org The primary phosphonium (B103445) salt products can be easily hydrolyzed to yield the desired iododifluoromethylated compounds. organic-chemistry.orgacs.orgscispace.com This method is effective for terminal alkenes and tolerates a variety of functional groups, although internal alkenes tend to be unreactive. organic-chemistry.org

| Table 2: Comparison of Sulfo- and Iodo-difluoromethylation Methods | ||||

|---|---|---|---|---|

| Method | Radical Precursor | Substrate | Initiation/Catalysis | Product |

| Sulfo-difluoromethylation | PhSO₂CF₂I | Terminal alkenes | Et₃B/air | PhSO₂CF₂-substituted alkanes/alkenes |

| Iodo-difluoromethylation | Iododifluoromethylphosphonium salt | Terminal alkenes | Visible light, PXX photocatalyst | Iododifluoromethylated alkanes |

Stereoselective Difluoromethylation

Controlling the stereochemistry during the introduction of a difluoromethyl group is a significant challenge in synthetic chemistry, though progress has been made, particularly in radical-mediated cyclization reactions. rsc.orgresearchgate.net

A notable example of stereocontrol is observed in the visible light-mediated intramolecular oxy-difluoromethylation of alkenes. nih.gov This method, which proceeds under continuous flow conditions, can produce various difluoromethylated heterocycles with excellent stereoselectivities. For instance, the cyclization of enoic acids or alkenes bearing a pendant alcohol moiety can lead to the formation of lactones and tetrahydrofurans with high levels of diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the transition state of the cyclization step following the initial radical addition.

While the development of general and broadly applicable stereoselective difluoromethylation methods remains an active area of research, these examples highlight the potential of radical-based strategies to achieve high levels of stereocontrol, particularly in intramolecular processes where the substrate's geometry can effectively guide the reaction's stereochemical course. rsc.orgresearchgate.net

Site-Selective Difluoromethylation (e.g., on complex molecular architectures)

The ability to install a difluoromethyl group at a specific position within a complex molecule is crucial for applications in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Radical difluoromethylation has proven to be a powerful tool for achieving site-selectivity, which is often governed by the electronic properties of both the substrate and the this compound. nih.gov

The this compound (•CF₂H) is considered more nucleophilic than the trifluoromethyl radical (•CF₃). researchgate.net This difference in electronic character leads to distinct regioselectivities in reactions with heteroaromatic compounds, a common feature in many pharmaceuticals. The •CF₂H radical preferentially attacks electron-deficient sites, such as the C2 position adjacent to the heteroatom in heteroarenes. nih.gov

This principle has been demonstrated in the direct C-H difluoromethylation of complex molecules. For example, in the difluoromethylation of dihydroquinine and varenicline (B1221332) (Chantix), the reaction occurs selectively at the electron-poor positions of the heterocyclic rings, in contrast to trifluoromethylation which targets the most electron-rich positions. nih.gov This predictable site-selectivity makes radical difluoromethylation a valuable strategy for modifying complex molecular architectures without the need for pre-functionalization of the target site. nih.govnih.gov The selectivity is generally high, even in molecules with multiple potential reaction sites. nih.gov

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. This approach allows for the rapid generation of analogs of a lead compound, facilitating the optimization of its pharmacological properties. nih.gov Radical-mediated difluoromethylation has become a key method for LSF due to its mild reaction conditions and high functional group tolerance. rsc.orgresearchgate.net

The Minisci-type radical reaction is particularly well-suited for the late-stage C-H difluoromethylation of heteroaromatics, which are prevalent in pharmaceuticals. rsc.orgresearchgate.net Reagents such as sodium difluoromethanesulfinate (DFMS or Hu's reagent) can serve as effective precursors for the this compound under oxidative conditions. nih.gov This allows for the direct conversion of C-H bonds to C-CF₂H bonds in complex, drug-like molecules. nih.gov

The utility of this approach is highlighted by the successful difluoromethylation of various pharmaceutical compounds and bioactive molecules. nih.gov The predictability of site-selectivity, based on the nucleophilic nature of the this compound, is a significant advantage in LSF, enabling targeted modifications of complex scaffolds. nih.govnih.gov These advances have streamlined the synthesis of novel difluoromethylated compounds, accelerating the drug discovery process. rsc.org

Difluoromethylation in Radiochemistry (e.g., ¹⁸F-labeling for PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that plays a critical role in clinical diagnostics and drug development. nih.gov It relies on tracers labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable properties. nih.govnih.gov The development of methods to incorporate ¹⁸F into a difluoromethyl group ([¹⁸F]CF₂H) is of high interest for creating novel PET tracers. nih.gov

Significant challenges in ¹⁸F-difluoromethylation include the need for rapid reaction times due to the short half-life of ¹⁸F (109.8 minutes) and the need to achieve high molar activity. scilit.comthieme-connect.com Recent advances have focused on developing new reagents and methodologies to overcome these hurdles. nih.gov

One successful strategy involves a two-step synthesis of an ¹⁸F-difluoromethylation reagent, followed by a rapid photoredox flow reaction for the C-H ¹⁸F-difluoromethylation of N-heteroaromatics. scilit.comthieme-connect.com This method avoids the need for substrate pre-functionalization and provides radiolabeled products with high molar activity suitable for clinical applications. scilit.com

Another innovative approach utilizes [¹⁸F]difluorocarbene ([¹⁸F]DFC) as a key building block. nih.gov This intermediate can be generated and used for [¹⁸F]DFC insertion into O-H, S-H, and N-H bonds of various (hetero)aryl compounds. Furthermore, palladium-catalyzed cross-coupling reactions using [¹⁸F]DFC have been developed to label aryl boronic acids, enabling the synthesis of [¹⁸F]CF₂H analogs of drugs like Fenofibrate. nih.gov These new methods are expanding the toolbox for radiochemists, enabling the synthesis of a wider range of complex ¹⁸F-difluoromethylated molecules for PET imaging. nih.govresearchgate.net

Computational and Spectroscopic Characterization of the Difluoromethyl Radical

Computational Chemistry Investigations

Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of the difluoromethyl radical, complementing and often guiding experimental studies.

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in determining the precise geometry and energetic landscape of the CHF₂ radical.

Early and detailed studies using Møller-Plesset perturbation theory (MP2) with a 6-31G** basis set established that the ground state of the this compound (X̃ ²A') possesses a non-planar, pyramidal structure belonging to the Cₛ point group. researchgate.net This pyramidal geometry is a key structural feature, with the carbon atom positioned at the apex. The calculations provided specific geometric parameters for this structure. researchgate.net Further investigations employing higher levels of theory, such as the coupled-cluster method with single and double and perturbative triple excitations (CCSD(T)), and various basis sets (e.g., 6-31+G*, aug-cc-pVDZ, and aug-cc-pVTZ) have refined the understanding of the radical's structure and the energetics of its ground and excited electronic states. acs.org

A significant energetic feature of the CHF₂ radical is its inversion barrier, which is the energy required to flatten the molecule and invert its pyramidal configuration. Modeling of experimental data, supported by ab initio calculations, has quantified this barrier. The calculations reveal a double-well potential energy surface corresponding to the two equivalent pyramidal structures. researchgate.net

| Parameter | Value (MP2/6-31G**) |

| Point Group | Cₛ |

| C-F Bond Length (r) | 1.3360 Å |

| C-H Bond Length (r) | 1.0843 Å |

| F-C-F Bond Angle (∠) | 111.51° |

| H-C-F Bond Angle (∠) | 113.65° |

| Inversion Barrier (Binv) | 2800 (± 500) cm⁻¹ |

| Out-of-Plane Angle (φm) | 44.53° |

Table 1: Structural and energetic parameters of the this compound determined from ab initio calculations and experimental modeling. Data sourced from Dearden et al. (1992). researchgate.net

Density Functional Theory (DFT) has become an indispensable tool for studying the electronic properties and reactivity of radicals like CHF₂. DFT calculations have been instrumental in explaining the observed chemical behavior of the this compound, particularly its nucleophilic character. mdpi.com

Unlike the related trifluoromethyl radical (•CF₃), which is electrophilic, the this compound (•CF₂H) behaves as a nucleophile in its reactions. mdpi.com DFT studies rationalize this by analyzing the singly occupied molecular orbital (SOMO). The two fluorine atoms stabilize the radical through inductive effects, but this is counteracted by conjugative donation from the fluorine lone pairs. This balance results in a SOMO energy for •CF₂H that is similar to that of the methyl radical (•CH₃), leading to its nucleophilic nature. The addition of a third fluorine atom in •CF₃ dramatically lowers the SOMO energy, making it electrophilic.

DFT calculations are also widely used to support proposed reaction mechanisms involving the this compound. For instance, in the reaction of the oxygen atom with CHF₂, DFT has been used to map the potential energy surface, identifying transition states and intermediates to elucidate the most likely reaction pathways. researchgate.net

Ab initio molecular dynamics (AIMD) is a computational method that simulates the time evolution of a system of atoms by calculating the forces on the atoms directly from electronic structure theory at each time step. unifi.it This approach allows for the study of molecular motion, reaction dynamics, and solvent effects without the need for pre-parameterized force fields.

While AIMD is a powerful technique for studying complex chemical processes, specific AIMD simulations focusing solely on the behavior of the isolated this compound or its solvation dynamics are not prominently featured in the reviewed literature. However, the principles of AIMD are applied in related "direct dynamics" methods used to study reaction kinetics (discussed in the next section). An AIMD simulation of CHF₂ would involve tracking its trajectory over time, providing insights into its vibrational motions, conformational changes (like pyramidal inversion), and interactions with other molecules in a condensed phase, thereby offering a dynamic picture of its behavior that complements static calculations.

Understanding the rates and mechanisms of reactions involving the this compound is critical for applications in atmospheric and combustion chemistry. Theoretical kinetics studies, often employing a combination of electronic structure calculations and statistical rate theories, provide this vital information.

Dual-level direct dynamics methods are a prominent approach. In this technique, the potential energy surface of a reaction is explored at a computationally efficient level of theory (like DFT), while the energies of key points (reactants, products, transition states) are refined using a more accurate, higher-level method (like MC-QCISD). nih.govacs.org This information is then used in conjunction with theories like canonical variational transition-state theory (CVT-TST), often including corrections for quantum mechanical tunneling, to calculate reaction rate constants over a wide range of temperatures. nih.govacs.org

These methods have been applied to study important atmospheric reactions, such as the hydrogen abstraction from hydrofluoroethers by the hydroxyl radical (•OH), which can produce radicals containing the CHF₂ moiety. nih.govacs.org Such studies provide detailed mechanistic insights and yield Arrhenius expressions that can be used in larger-scale atmospheric models. nih.govacs.org DFT calculations have also been used to explore the mechanism of the reaction between the ground-state oxygen atom (O(³P)) and the CHF₂ radical, identifying the primary reaction channels and their associated energy barriers. researchgate.net

The Radical Stabilization Energy (RSE) is a key thermodynamic quantity that measures the stability of a radical relative to a reference, typically the methyl radical. It is defined by the isodesmic reaction formalism, calculated as the difference between the C-H bond dissociation energy (BDE) in methane (B114726) and the corresponding C-H BDE in the substituted methane (in this case, difluoromethane (B1196922), CH₂F₂).

RSE (•CHF₂) = BDE (CH₃—H) - BDE (CHF₂—H)

A positive RSE indicates that the radical is more stable than the methyl radical. High-level ab initio methods, such as G3(MP2)-RAD, have been used to compute BDEs and RSEs for a wide range of substituted radicals, including •CHF₂. rsc.org These calculations show that the two fluorine atoms provide a modest stabilizing effect on the radical center. This stabilization arises from a combination of effects, including the ability of the fluorine atoms to delocalize the unpaired electron through negative hyperconjugation. However, this stabilizing effect is less pronounced than for substituents that offer strong resonance delocalization. researchgate.net